CID 78061380
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Overview
Description
The compound with the identifier “CID 78061380” is a chemical entity listed in the PubChem database
Chemical Reactions Analysis
CID 78061380 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CID 78061380 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving molecular interactions and biochemical pathways. In medicine, the compound could be explored for its potential therapeutic effects and drug development. Additionally, this compound finds applications in industrial processes, where its unique chemical properties are leveraged for specific manufacturing purposes .
Mechanism of Action
The mechanism of action of CID 78061380 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
CID 78061380 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison involves analyzing the differences in their chemical properties, reactivity, and applications. Some similar compounds include N-tert-Butylbenzenesulfinimidoyl chloride and other related chemical entities .
Properties
Molecular Formula |
C42H35ClSi4 |
---|---|
Molecular Weight |
687.5 g/mol |
InChI |
InChI=1S/C42H35ClSi4/c43-45(38-26-12-3-13-27-38)47(41-32-18-6-19-33-41,42-34-20-7-21-35-42)46(39-28-14-4-15-29-39,40-30-16-5-17-31-40)44(36-22-8-1-9-23-36)37-24-10-2-11-25-37/h1-35H |
InChI Key |
WRIWZLHLTRKTCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)Cl |
Origin of Product |
United States |
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